REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:19])/[CH:11]=[CH:12]/C1C=CC=CC=1.[Cl-].[Cl-].[Cl-].[Al+3].BrC1C=C2C(C=CC(=O)N2)=CC=1>>[F:8][C:7]1[C:2]([F:1])=[C:3]2[C:4]([CH:12]=[CH:11][C:10](=[O:19])[NH:9]2)=[CH:5][CH:6]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)NC(\C=C\C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)NC(\C=C\C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CC(NC2=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude cyclization product was obtained as a single regioisomer, which
|
Type
|
CUSTOM
|
Details
|
was used without further purification, 2 g light brown solid (37%)
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C2C=CC(NC2=C1F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |